molecular formula C12H12N2O2S B8422442 N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B8422442
M. Wt: 248.30 g/mol
InChI Key: RFFGJGKETHXDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group at the second position, a carboxylic acid group at the fifth position, and a methoxy-methyl-amide group attached to the carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

    Methoxy-methyl-amide Formation: The final step involves the reaction of the carboxylic acid with methoxy-methylamine under dehydrating conditions to form the methoxy-methyl-amide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-thiazole-5-carboxylic Acid: Lacks the methoxy-methyl-amide group.

    2-Phenyl-thiazole-4-carboxylic Acid: Carboxylic acid group at a different position.

    2-Phenyl-thiazole-5-carboxylic Acid Ethyl Ester: Contains an ethyl ester group instead of methoxy-methyl-amide.

Uniqueness

N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to the presence of the methoxy-methyl-amide group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

N-methoxy-N-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H12N2O2S/c1-14(16-2)12(15)10-8-13-11(17-10)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

RFFGJGKETHXDOE-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CN=C(S1)C2=CC=CC=C2)OC

Origin of Product

United States

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